CID 156588670 CID 156588670
Brand Name: Vulcanchem
CAS No.: 868156-46-1
VCID: VC5424041
InChI: InChI=1S/C8H12O5/c1-4(9)2-6-8(12)7(11)5(10)3-13-6/h8-12H,2-3H2,1H3/t8-/m0/s1
SMILES: C[C](C[C]1C([C]([C](CO1)O)O)O)O
Molecular Formula: C8H16O5
Molecular Weight: 192.211

CID 156588670

CAS No.: 868156-46-1

Cat. No.: VC5424041

Molecular Formula: C8H16O5

Molecular Weight: 192.211

* For research use only. Not for human or veterinary use.

CID 156588670 - 868156-46-1

Specification

CAS No. 868156-46-1
Molecular Formula C8H16O5
Molecular Weight 192.211
Standard InChI InChI=1S/C8H12O5/c1-4(9)2-6-8(12)7(11)5(10)3-13-6/h8-12H,2-3H2,1H3/t8-/m0/s1
Standard InChI Key KOGFZZYPPGQZFZ-BJNUKLAGSA-N
SMILES C[C](C[C]1C([C]([C](CO1)O)O)O)O

Introduction

Molecular Identity and Structural Considerations

PubChem CID Classification Framework

PubChem Compound IDs (CIDs) are unique numerical identifiers assigned to chemical substances upon their entry into the database. These identifiers correlate with molecular structures, synonyms, and associated metadata. For CID 156588670, the absence of a dedicated entry suggests that the compound either lacks publicly available structural data or remains under proprietary classification .

Hypothetical Structural Analogues

Research Priorities and Methodological Recommendations

Analytical Characterization Strategies

To resolve uncertainties, high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential for elucidating CID 156588670’s structure. Comparative analyses with CID 156588412’s 31P^{31}\text{P}-NMR profile could clarify phosphate connectivity .

In Silico Toxicity Modeling

Quantitative structure-activity relationship (QSAR) models, such as those in the OECD QSAR Toolbox, may predict acute toxicity endpoints. These models rely on molecular descriptors (e.g., logP, polar surface area) absent for CID 156588670 .

Synthesis and Bioactivity Screening

If synthetic protocols for CID 156588670 exist, in vitro assays targeting kinase inhibition or cytotoxicity (e.g., MTT assays) would illuminate its pharmacological potential. Dose-response studies could further establish therapeutic indices .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator